molecular formula C22H34NO3+ B11647779 5-Methyl-1-{[4-(2-methylpropoxy)benzoyloxy]methyl}-decahydroquinolizin-5-ium

5-Methyl-1-{[4-(2-methylpropoxy)benzoyloxy]methyl}-decahydroquinolizin-5-ium

Cat. No.: B11647779
M. Wt: 360.5 g/mol
InChI Key: JSAHWRWJVNYPMA-YGWXTMFKSA-N
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Description

5-Methyl-1-{[4-(2-methylpropoxy)benzoyloxy]methyl}-decahydroquinolizin-5-ium is a complex organic compound with a unique structure that includes a quinolizine core, a benzoyloxy group, and a methylpropoxy side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1-{[4-(2-methylpropoxy)benzoyloxy]methyl}-decahydroquinolizin-5-ium typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Quinolizine Core: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.

    Introduction of the Benzoyloxy Group: This step involves the esterification of the quinolizine core with 4-(2-methylpropoxy)benzoic acid using a coupling reagent such as DCC (dicyclohexylcarbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).

    Methylation: The final step involves the methylation of the quinolizine nitrogen using a methylating agent such as methyl iodide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-{[4-(2-methylpropoxy)benzoyloxy]methyl}-decahydroquinolizin-5-ium can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinolizine N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyloxy group, where nucleophiles such as amines or thiols can replace the benzoyloxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Quinolizine N-oxide derivatives.

    Reduction: Reduced quinolizine derivatives.

    Substitution: Substituted quinolizine derivatives with various functional groups.

Scientific Research Applications

5-Methyl-1-{[4-(2-methylpropoxy)benzoyloxy]methyl}-decahydroquinolizin-5-ium has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5-Methyl-1-{[4-(2-methylpropoxy)benzoyloxy]methyl}-decahydroquinolizin-5-ium involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Quinolizine Derivatives: Compounds with a similar quinolizine core structure.

    Benzoyloxy Derivatives: Compounds containing the benzoyloxy functional group.

    Methylpropoxy Derivatives: Compounds with a methylpropoxy side chain.

Uniqueness

5-Methyl-1-{[4-(2-methylpropoxy)benzoyloxy]methyl}-decahydroquinolizin-5-ium is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C22H34NO3+

Molecular Weight

360.5 g/mol

IUPAC Name

[(1R)-5-methyl-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-5-ium-1-yl]methyl 4-(2-methylpropoxy)benzoate

InChI

InChI=1S/C22H34NO3/c1-17(2)15-25-20-11-9-18(10-12-20)22(24)26-16-19-7-6-14-23(3)13-5-4-8-21(19)23/h9-12,17,19,21H,4-8,13-16H2,1-3H3/q+1/t19-,21?,23?/m0/s1

InChI Key

JSAHWRWJVNYPMA-YGWXTMFKSA-N

Isomeric SMILES

CC(C)COC1=CC=C(C=C1)C(=O)OC[C@@H]2CCC[N+]3(C2CCCC3)C

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=O)OCC2CCC[N+]3(C2CCCC3)C

Origin of Product

United States

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